molecular formula C23H28N2O3 B2526422 (3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)(4-(2-methoxyethoxy)phenyl)methanone CAS No. 2034358-25-1

(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)(4-(2-methoxyethoxy)phenyl)methanone

Cat. No. B2526422
CAS RN: 2034358-25-1
M. Wt: 380.488
InChI Key: CXPNXRCEMFERLO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves multi-step procedures starting from commercially available reagents. For example, a dihydroquinoline derivative was synthesized using a Povarov cycloaddition reaction followed by N-furoylation processes, starting from p-toluidine, benzaldehyde, and trans-methyl-isoeugenol . Similarly, the synthesis of an isoquinoline derivative was achieved through a reaction involving anthranilic acid and isoamyl nitrite to generate 1,2-dehydrobenzene in situ, which then reacted with a triazine derivative to form 1-(pyridin-2-yl)isoquinoline-3-carbonitrile . These methods suggest that the synthesis of the compound might also involve multi-step reactions and the use of nitrogen-containing heterocycles.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various analytical techniques. Infrared spectroscopy (IR), proton nuclear magnetic resonance (1H NMR), carbon-13 nuclear magnetic resonance (13C NMR), and X-ray diffraction data were used to fully characterize the structure of a dihydroquinoline derivative . These techniques are crucial for confirming the identity and purity of such complex organic molecules.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds indicate that these molecules can participate in cycloaddition reactions and subsequent functionalization steps. The Povarov reaction, for instance, is a [4+2] cycloaddition reaction that is often used to synthesize tetrahydroquinoline derivatives . The reaction described in the second paper also involves the formation of a carbon-nitrogen bond, which is a key step in the synthesis of isoquinoline derivatives .

Physical and Chemical Properties Analysis

While the physical and chemical properties of the specific compound are not detailed in the provided papers, the properties of similar compounds can be inferred. Dihydroquinoline and isoquinoline derivatives typically exhibit significant biological activity, which may include anticancer, antibacterial, antifungal, anti-inflammatory, and immunomodulatory effects . The solubility, stability, and reactivity of these compounds can be influenced by their functional groups and molecular structure.

Scientific Research Applications

Electrochemical and Chemical Properties

Research on analogous compounds, focusing on the relationships between structure and reactivity, reveals insights into electrochemical reductions and the stabilization mechanisms of semiquinones in aprotic solutions. For instance, studies on methoxatin and analogous quinones highlight their electrochemical behaviors, which could relate to the reactivity of similar complex organic compounds in various solvents, suggesting implications for synthesis and energy storage applications (Eckert, Bruice, Gainor, & Weinreb, 1982).

Luminescent Materials

The development of novel diimine ligands containing aromatic systems for Ir(III) luminescent complexes offers potential applications in organic light-emitting diodes (OLEDs) and other photophysical devices. These findings underscore the importance of structural variations on luminescence properties, providing a foundation for the design of new materials with enhanced optical properties (Shakirova et al., 2018).

Organic Synthesis

Advancements in synthetic methodologies for complex organic molecules, including those related to (3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)(4-(2-methoxyethoxy)phenyl)methanone, have been documented. For example, a novel process for synthesizing 1-(pyrrolidin-1-ylmethyl)-1,2,3,4-tetrahydroisoquinoline, a significant intermediate, demonstrates the importance of efficient synthesis routes for complex organic compounds, which can be pivotal in pharmaceutical manufacturing and material science (Ta, 2013).

Biologically Active Compounds

The discovery and optimization of selective butyrylcholinesterase inhibitors from structural modifications of specific derivatives highlight the compound's relevance in developing treatments for neurodegenerative diseases. This research underlines the potential of these compounds in therapeutic applications, emphasizing the importance of molecular design in drug discovery (Jiang et al., 2019).

Antimicrobial Activity

Synthesis and evaluation of new derivatives for antimicrobial applications demonstrate the broader implications of these compounds in addressing resistance to antibiotics. Research in this area could lead to the development of new antimicrobial agents, contributing to the ongoing battle against drug-resistant infections (Kumar et al., 2012).

Mechanism of Action

The mechanism of action of this compound is related to its ability to inhibit one or more kinases, particularly SYK, LRRK2, and/or MYLK or mutants thereof . By inhibiting these kinases, the compound can disrupt a variety of signal transduction processes within cells, which can help in the treatment of a variety of diseases .

properties

IUPAC Name

[3-(3,4-dihydro-1H-isoquinolin-2-yl)pyrrolidin-1-yl]-[4-(2-methoxyethoxy)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N2O3/c1-27-14-15-28-22-8-6-19(7-9-22)23(26)25-13-11-21(17-25)24-12-10-18-4-2-3-5-20(18)16-24/h2-9,21H,10-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXPNXRCEMFERLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=CC=C(C=C1)C(=O)N2CCC(C2)N3CCC4=CC=CC=C4C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)(4-(2-methoxyethoxy)phenyl)methanone

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